Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-
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Overview
Description
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its unique epoxy and pyridinyl groups, which may impart specific biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- typically involves multiple steps, including the formation of the steroid backbone, introduction of the epoxy group, and attachment of the pyridinyl and acetate groups. Common reagents used in these reactions may include:
Oxidizing agents: For the formation of the epoxy group.
Acylating agents:
Pyridine derivatives: For the attachment of the pyridinyl group.
Industrial Production Methods
Industrial production methods for such complex steroids often involve advanced techniques such as:
Biocatalysis: Using enzymes to catalyze specific reactions.
Flow chemistry: Continuous flow processes to improve reaction efficiency and yield.
High-pressure reactions: To facilitate difficult transformations.
Chemical Reactions Analysis
Types of Reactions
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors to modulate gene expression.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling pathways: Affecting cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to testosterone and estrogen.
Testosterone: A primary male sex hormone.
Estradiol: A primary female sex hormone.
Uniqueness
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is unique due to its specific functional groups, which may impart distinct biological activities and chemical reactivity compared to other steroids.
Properties
CAS No. |
1868064-76-9 |
---|---|
Molecular Formula |
C26H33NO3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(1S,2R,5S,7S,9R,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23+,24+,25+,26+/m0/s1 |
InChI Key |
HIXCRYBQWBGPEX-KRTLOZRNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]5[C@@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Origin of Product |
United States |
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